(2r,3s)-2-amino-3-hydroxyhexanoic Acid
Overview
Description
Amino acids are organic compounds that contain amine (-NH2) and carboxyl (-COOH) functional groups, along with a side chain (R group) specific to each amino acid . Hydroxy acids are organic compounds that contain at least one hydroxyl group (-OH) and one carboxyl group (-COOH) .
Molecular Structure Analysis
The molecular structure of a compound like “(2r,3s)-2-amino-3-hydroxyhexanoic Acid” would likely involve a six-carbon chain, with an amino group attached to the second carbon and a hydroxyl group attached to the third carbon .Chemical Reactions Analysis
Amino acids and hydroxy acids can participate in a variety of chemical reactions. They can act as both acids and bases, and can undergo reactions such as condensation to form peptides and esterification to form esters .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “(2r,3s)-2-amino-3-hydroxyhexanoic Acid” would depend on its specific structure. Factors such as the presence and position of functional groups, the length of the carbon chain, and the specific stereochemistry can all influence properties such as solubility, melting point, and reactivity .Scientific Research Applications
Isolation and Characterization :
- (2R,3S)-2-amino-3-hydroxyhexanoic Acid and its isomers were isolated and characterized from Tricholomopsis rutilans, a fungus. These compounds were analyzed for their chemical properties and configurations (Niimura & Hatanaka, 1974).
Synthesis and Applications in Organic Chemistry :
- Enantiopure derivatives of (2R,3S)-2-amino-3-hydroxyhexanoic Acid were synthesized from L-aspartic and L-glutamic acids. These compounds have potential applications in stereodivergent synthesis and organic chemistry (Andrés et al., 2003).
Pharmaceutical Research :
- Derivatives of this amino acid were studied for their ability to inhibit renin, an enzyme involved in blood pressure regulation. This research is significant for developing new treatments for hypertension (Johnson, 1982).
Antidyslipidemic and Antioxidant Activity :
- 2-amino-5-hydroxyhexanoic acid isolated from Crotalaria juncea seeds exhibited lipid-lowering and antioxidant activities in in vivo experiments. This discovery is important for developing natural therapies for managing dyslipidemia and oxidative stress (Prasad et al., 2013).
Potential in Biochemical Research :
- This amino acid and related compounds were identified in the fruiting bodies of Amanita miculifera, a mushroom species. Understanding these compounds' biosynthetic routes provides insights into fungal biochemistry and potential applications in drug discovery (Hatanaka et al., 1999).
Biotechnological Applications :
- The biotechnological production of related oxo- and hydroxycarboxylic acids, including (2R,3S)-isocitric acid, shows potential for green chemistry and organic synthesis. These microbial products can be used as building blocks for various chemical transformations (Aurich et al., 2012).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2R,3S)-2-amino-3-hydroxyhexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3/c1-2-3-4(8)5(7)6(9)10/h4-5,8H,2-3,7H2,1H3,(H,9,10)/t4-,5+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONTYPWROJNTIRE-CRCLSJGQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(C(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H]([C@H](C(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80546658 | |
Record name | (3S)-3-Hydroxy-D-norleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80546658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2r,3s)-2-amino-3-hydroxyhexanoic Acid | |
CAS RN |
59286-25-8 | |
Record name | (3S)-3-Hydroxy-D-norleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80546658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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